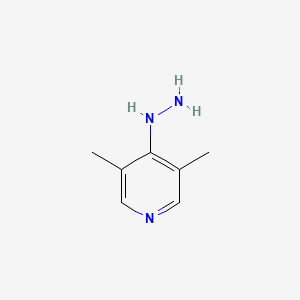
4-Hydrazinyl-3,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidrazinil-3,5-dimetilpiridina es un compuesto químico que se caracteriza por la presencia de un grupo hidrazina unido a un anillo de piridina sustituido con dos grupos metilo en las posiciones 3 y 5
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Hidrazinil-3,5-dimetilpiridina generalmente implica la reacción de 3,5-dimetilpiridina con hidrazina. Un método común incluye los siguientes pasos:
Material de Inicio: 3,5-dimetilpiridina.
Reactivo: Hidrato de hidrazina.
Condiciones de Reacción: La reacción generalmente se lleva a cabo en un disolvente de etanol bajo condiciones de reflujo durante varias horas.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 4-Hidrazinil-3,5-dimetilpiridina no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar medidas de seguridad para el manejo de la hidrazina, que es un material peligroso.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Hidrazinil-3,5-dimetilpiridina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidrazina se puede oxidar para formar compuestos azo o azoxi correspondientes.
Reducción: El compuesto se puede reducir para formar hidrazonas.
Sustitución: El grupo hidrazina puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos como haluros de alquilo o cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados azo o azoxi.
Reducción: Hidrazonas.
Sustitución: Varios derivados de hidrazinil sustituidos dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
4-Hidrazinil-3,5-dimetilpiridina tiene varias aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Industria: Utilizado en la síntesis de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Hidrazinil-3,5-dimetilpiridina, particularmente en su actividad antifúngica, implica la inhibición de la biosíntesis de ergosterol. Esta interrupción en la producción de ergosterol afecta la integridad de la membrana celular fúngica, lo que lleva a la muerte celular. El compuesto interactúa con enzimas específicas en la vía biosintética de ergosterol, inhibiendo así su actividad .
Comparación Con Compuestos Similares
Compuestos Similares
- 2,3-Dimetilpiridina
- 2,4-Dimetilpiridina
- 3,4-Dimetilpiridina
- 2,6-Dimetilpiridina
Comparación
4-Hidrazinil-3,5-dimetilpiridina es único debido a la presencia del grupo hidrazina, que imparte una reactividad química y actividad biológica distintas en comparación con otros derivados de dimetilpiridina.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(3,5-dimethylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-5-3-9-4-6(2)7(5)10-8/h3-4H,8H2,1-2H3,(H,9,10) |
Clave InChI |
VKLJRRKWYADMAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)
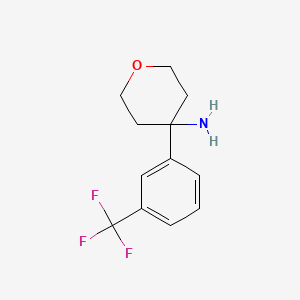
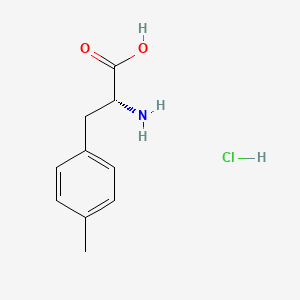
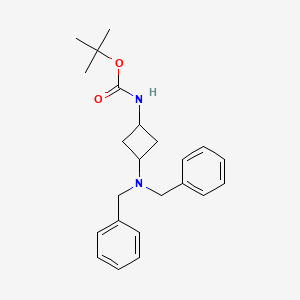
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)

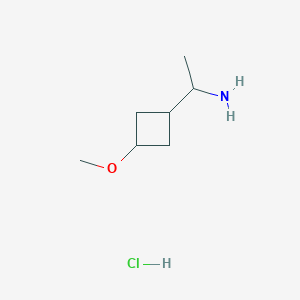
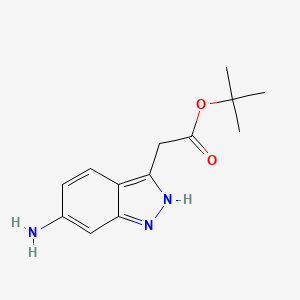
![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
![1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D](/img/structure/B12274829.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274832.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12274833.png)
![4-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B12274840.png)
